N-(2-硝基苄基)-2-苯乙胺氢溴酸盐

描述

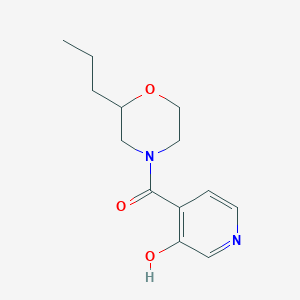

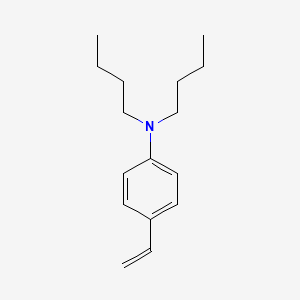

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide, also known as NBPEA, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the effects of neurotransmitters on the brain.

科学研究应用

聚合物和材料科学应用

具有光敏基团(如邻硝基苄基)的聚合物因其通过辐照改变性能的能力而在材料科学中发挥着重要作用。这些基团用于制造光降解水凝胶、功能化共聚物以进行薄膜图案化、开发自组装单层以及制作光裂解生物偶联物。这些材料的灵活性为包括生物医学工程和响应材料系统在内的各个领域的研发开辟了新的途径 Zhao 等人,2012 年。

生化应用

2-硝基苄基衍生物作为光敏保护基团,在“笼状”化合物的合成中得到应用。这些化合物(如笼状 ATP)在被光激活之前是惰性的,从而可以对生化反应进行精确的时间控制。这种方法对 ATP 依赖性生物系统的研究产生了重大影响,提供了对 ATP 诱导过程的动力学和机制的见解 McCray 等人,1980 年。

合成有机化学

N,N-二甲基-4-硝基苄胺,一种相关化合物,是合成各种化学品的重要中间体。其应用跨越医药、农药和化工制造,说明了硝基苄基衍生物在创造广泛产品中的多功能性和重要性。这些化合物的合成方法的改进提高了它们的工业可行性,强调了它们在现代有机合成中的作用 王凌亚,2015 年。

材料腐蚀抑制

由硝基苄基衍生物合成的新型化合物已被评估其作为低碳钢腐蚀抑制剂的有效性。这些抑制剂在工业过程中至关重要,例如钢酸洗和油井酸化。合成的化合物表现出显着的抑制作用,有助于制定更有效且更具成本效益的腐蚀保护策略 Singh 和 Quraishi,2016 年。

药物递送系统

使用硝基苄基衍生物开发了创新的药物递送系统,以创建光响应性胶束。这些系统能够在近红外光下控制药物释放,从而以最小的侵入性进行靶向治疗。这种方法在治疗深部组织疾病方面具有潜在应用,展示了化学和医学科学在未来治疗技术中融合的希望 Cao 等人,2013 年。

作用机制

Target of Action

2-nitrobenzyl compounds are known to be used as photoremovable protecting groups . They can be attached to biologically active compounds at a critical position, rendering them pharmacologically inactive . Upon irradiation with light of appropriate wavelength, the protecting group is removed, restoring the compound’s affinity to its biological target .

Mode of Action

The mode of action of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide involves a photochemical reaction. Upon irradiation, the compound undergoes a reaction that forms an aci-nitro intermediate . This intermediate can follow two competing paths . One path involves cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates . The other path involves proton transfer from the enol to the aci-nitro function, forming a nitroso hydrate intermediate .

Biochemical Pathways

The biochemical pathways affected by N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide are related to its photoreactivity. The compound’s photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The balance between the two reaction paths (cyclization and proton transfer) depends on the reaction medium .

Pharmacokinetics

The use of continuous flow photolysis has been reported to significantly improve the yield, reaction time, and scalability of the N-deprotection of the 2-nitrobenzyl group .

Result of Action

The result of the compound’s action is the release of the protected compound upon light exposure. This can lead to a rapid local concentration jump of the bioactive compound . The specific molecular and cellular effects would depend on the nature of the compound that was initially protected by the 2-nitrobenzyl group.

Action Environment

The action of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide is influenced by environmental factors such as the reaction medium and light exposure. The balance between the two reaction paths (cyclization and proton transfer) depends on the reaction medium . Moreover, the efficiency of the compound’s photoreactions can be improved by using continuous flow conditions, which provide more efficient irradiation due to a higher surface area to volume ratio .

属性

IUPAC Name |

N-[(2-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2.BrH/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-9,16H,10-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOLRYSYELGILMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide | |

CAS RN |

1609403-62-4 | |

| Record name | Benzeneethanamine, N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)

![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)

![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)

![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)

![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)

![2,2-Dimethyl-4-[(3-propoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B1652748.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)

![2-[2-(Azepan-1-yl)ethyl]-1-phenylguanidine;hydroiodide](/img/structure/B1652753.png)